6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine
Overview
Description
6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective Agent for Ischemia-Reperfusion Damage
- KR-31543, a compound structurally similar to 6-Chloro-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyrazinamine, has been identified as a neuroprotective agent for ischemia-reperfusion damage. Its metabolism in rats was studied using liquid chromatography/electrospray mass spectrometry, highlighting its potential in treating neurological conditions (Kim et al., 2002).
Anticonvulsant and Antimicrobial Activities
- Derivatives of 3-Hydroxy-6-methyl-2-substituted 4H-pyran-4-one, a closely related compound, were synthesized and evaluated for their anticonvulsant and antimicrobial activities. These studies provide insight into the potential medical applications of similar compounds in treating convulsions and infections (Aytemir et al., 2004).
Inhibitors of Cholesterol Synthesis
- Research on trans-6-[2-(substituted-1-naphthyl)ethyl(or ethenyl)]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-ones, compounds with a structural similarity, revealed their potential as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterol synthesis. This suggests possible therapeutic applications in managing cholesterol levels (Prugh et al., 1990).
Synthesis and Characterization of Polymers
- The synthesis of alternating copolymers containing 6-chloropurine, 6-mercaptopurine, and hypoxanthine derivatives was carried out, demonstrating the versatile use of these compounds in polymer science. Such polymers have shown properties similar to natural polynucleotides, indicating their potential applications in biotechnology and materials science (Han et al., 1996).
Potential Herbicidal Activity
- Colletochlorins E and F, tetrasubstituted pyran-2-one and dihydrobenzofuran compounds, were isolated from Colletotrichum higginsianum. These compounds demonstrated potential herbicidal activity, suggesting their use in agricultural applications (Masi et al., 2017).
Calcium Channel Antagonist Activity
- Research on symmetrical and asymmetrical 4-[2-chloro-2-(4-chloro-6-methyl-2-oxo-2H-pyran-3-yl)vinyl]-substituted 1,4-dihydropyridines, structurally related to the target compound, showed moderate to weak calcium channel blocking activity. This points to potential applications in cardiovascular therapeutics (Shahrisa et al., 2011).
Corrosion Inhibition
- Pyrazolopyridine derivatives, similar in structure, were synthesized and evaluated for their effect on corrosion inhibition of mild steel in acidic conditions. This research indicates the potential application of these compounds in industrial maintenance and materials science (Dandia et al., 2013).
Properties
IUPAC Name |
6-chloro-N-methyl-N-(oxan-4-ylmethyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-15(8-9-2-4-16-5-3-9)11-7-13-6-10(12)14-11/h6-7,9H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWORLJAYIGJJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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